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molecular formula C13H21NO B3170722 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol CAS No. 945717-12-4

2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol

Cat. No. B3170722
M. Wt: 207.31 g/mol
InChI Key: WSBHHYVKQLETKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745477B2

Procedure details

The title compound was synthesized in analogy to example S3-C using 4-tert-butylbenzaldehyde (1000 mg, 6.17 mmol), ethanolamine (371 μl, 6.17 mmol) and sodium borohydride (350 mg, 9.25 mmol). The desired product (1190 mg, 93%) was isolated without further purification as a colorless oil. MS (ISP) 208.3 (M+H)+.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
371 μL
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH2:13]([CH2:15][NH2:16])[OH:14].[BH4-].[Na+]>>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH:16][CH2:15][CH2:13][OH:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
371 μL
Type
reactant
Smiles
C(O)CN
Step Three
Name
Quantity
350 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(CNCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1190 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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